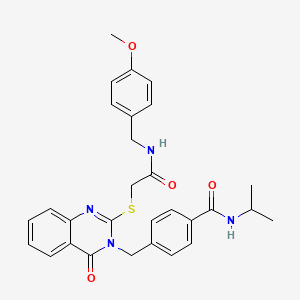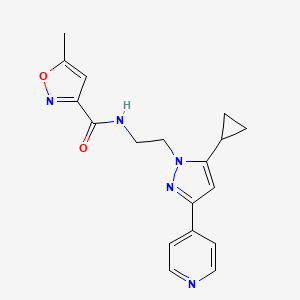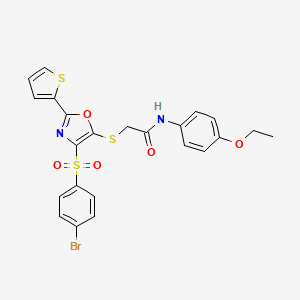![molecular formula C16H16ClNO3 B2583134 4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol CAS No. 1232823-23-2](/img/structure/B2583134.png)
4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol” is a biochemical used for proteomics research . It is brown in color .
Molecular Structure Analysis
The molecular formula of this compound is C16H16ClNO3 . The crystal structure details are not explicitly mentioned for this exact compound, but a similar compound has a monoclinic crystal structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.76 . It has a high melting point, greater than 350°C . The molar conductance is 16 Ohm^-1 cm^2 mol^-1 .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- A study by Rafique et al. (2022) focused on the synthesis and characterization of 4-aminophenol derivatives, including 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol. These compounds exhibited broad-spectrum antimicrobial and antidiabetic activities. They also showed significant inhibition of enzymes like amylase and glucosidase. DNA interaction studies suggest these compounds could be potential anticancer agents (Rafique et al., 2022).
Synthesis and Optoelectronic Properties
- Ashfaq et al. (2022) synthesized imine compounds, including 4-chloro-2-(((2,4-dimethylphenyl)imino)methyl)phenol. They investigated their crystal structures and conducted computational studies on their optoelectronic properties and bioactivity. These compounds showed potential inhibition properties against crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).
Therapeutical Potential and Synthesis
- Tatlidil et al. (2022) studied imines for their multipurpose pharmacophore applications. Compounds such as (E)-4-methyl-2-((o-tolylimino)methyl)phenol were synthesized and analyzed for their therapeutic potential. The study included molecular modeling and ADMET evaluation, indicating their potential as drug candidates (Tatlidil et al., 2022).
Corrosion Inhibition
- Elemike et al. (2017) synthesized Schiff base ligands like 4-(((4-ethylphenyl)imino)methyl)phenol and studied their corrosion inhibition potential. Their results showed these molecules could act as effective inhibitors against metal corrosion, which is significant in industrial applications (Elemike et al., 2017).
Spectroscopic Characterization
- Sen et al. (2017) conducted structural and spectroscopic characterization of (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol. This study highlighted its potential as an antioxidant compound through experimental and DFT investigations (Sen et al., 2017).
Antibacterial and Antioxidant Activities
- Oloyede-Akinsulere et al. (2018) synthesized and characterized various substituted salicylaldimines, including (E)-4-chloro-2-(((2-hydroxyphenyl)imino)methyl) phenol. Their antibacterial and antioxidant activities were evaluated, showing that such compounds have potential therapeutic applications (Oloyede-Akinsulere et al., 2018).
Fluorescence Detection
- Liu et al. (2015) reported on a compound, 4-chloro-2-(((2-hydroxybenzylidene)hydrazono)methyl)phenol, with aggregation-induced emission (AIE) characteristics. They developed a derivative for fluorescence turn-on detection of cysteine, highlighting its potential in biochemical sensing applications (Liu et al., 2015).
Synthesis and Biological Activity
- Palreddy et al. (2015) synthesized novel Schiff base compounds like 4-Chloro-2-((1-phenyl-1H-tetrazol-5-ylimino)-methyl) phenol and investigated their biological activities. The study emphasized their potential as antimicrobial agents (Palreddy et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-2-[(2,5-dimethoxyphenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-4-6-16(21-2)12(8-14)10-18-9-11-7-13(17)3-5-15(11)19/h3-9,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWDQQTPGCNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2583053.png)
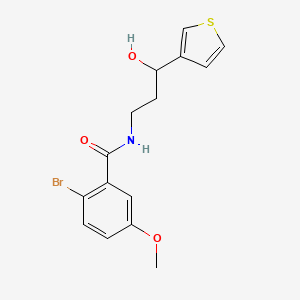
![2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2583057.png)
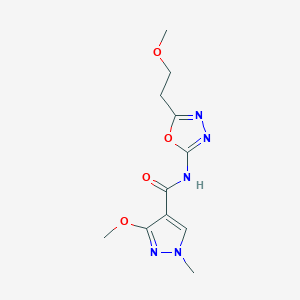
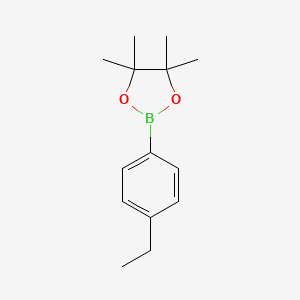
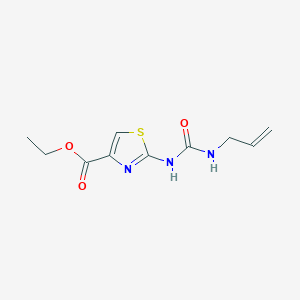
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2583064.png)
![Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone](/img/structure/B2583065.png)
![Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride](/img/structure/B2583067.png)
![2-chloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2583068.png)
